3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide
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Overview
Description
3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dihydropyridazinone ring, and an azetidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridazinone ring, followed by the introduction of the fluorophenyl group and the azetidine carboxamide moiety. Common reagents used in these reactions include fluorobenzene, hydrazine derivatives, and azetidine carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted fluorophenyl compounds. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorodeschloroketamine
- Other fluorophenyl derivatives
- Dihydropyridazinone analogs
Uniqueness
3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its fluorophenyl group enhances its reactivity, while the dihydropyridazinone ring and azetidine carboxamide moiety contribute to its stability and potential therapeutic effects.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c20-14-4-1-3-13(9-14)17-6-7-18(25)24(22-17)15-11-23(12-15)19(26)21-10-16-5-2-8-27-16/h1,3-4,6-7,9,15-16H,2,5,8,10-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVVFNIHCCHQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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